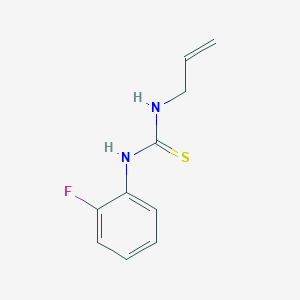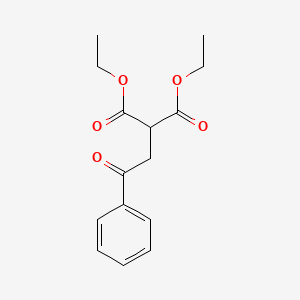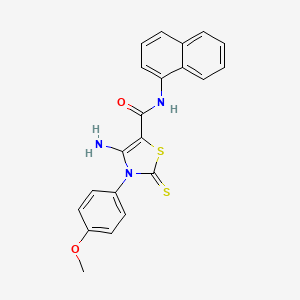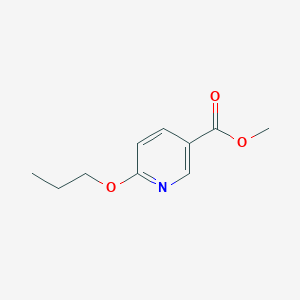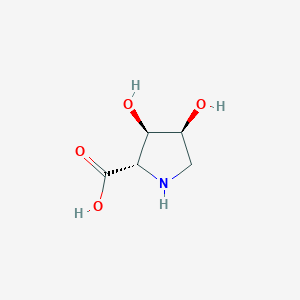
(2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid typically involves the use of stereoselective reactions. One common method is the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production often employs biocatalytic processes due to their efficiency and selectivity. For example, the use of engineered Escherichia coli strains to produce hydroxyproline derivatives has been explored . These methods leverage the metabolic pathways of microorganisms to achieve high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products
The major products formed from these reactions include various hydroxylated and aminated derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
Chemistry
In chemistry, (2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds .
Biology
In biological research, this compound is studied for its role in metabolic pathways and its potential as a precursor for biologically active molecules .
Medicine
Medically, derivatives of this compound are explored for their therapeutic potential, particularly in the treatment of metabolic disorders and as insulinotropic agents .
Industry
Industrially, it is used in the production of pharmaceuticals and as an intermediate in the synthesis of various bioactive compounds .
Mechanism of Action
The mechanism of action of (2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various hydroxylases and dioxygenases, which catalyze its conversion into active metabolites. These metabolites can then interact with molecular targets such as insulin receptors, enhancing their activity and improving glucose uptake .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Alkyl/Alkenylglutamates: These compounds share similar stereochemistry and are used in the synthesis of biologically active molecules.
(2S,3R,4S)-Chromene-3-Carboxamide Derivatives: These compounds have similar structural features and are studied for their anti-inflammatory properties.
Uniqueness
What sets (2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid apart is its specific stereochemistry, which imparts unique biological activity and makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C5H9NO4 |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2S,3R,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3-,4-/m0/s1 |
InChI Key |
HWNGLKPRXKKTPK-HZLVTQRSSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](N1)C(=O)O)O)O |
Canonical SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Diphenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15095501.png)
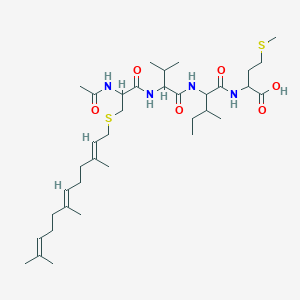
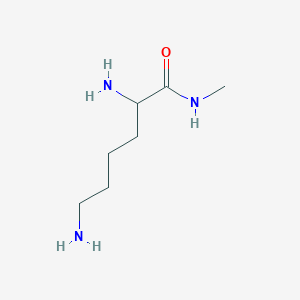
![{1,10,10-Trimethyl-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-5-yl}methanol](/img/structure/B15095517.png)
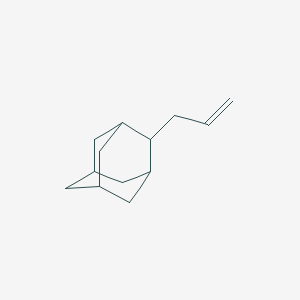
![Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B15095529.png)
![[3-(4-Isopropyl-phenyl)-propyl]-methyl-amine](/img/structure/B15095541.png)

![Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer](/img/structure/B15095568.png)
